molecular formula C14H22ClNO2 B13746886 4-(2-Piperidinylethoxy)benzyl alcohol hydrochloride

4-(2-Piperidinylethoxy)benzyl alcohol hydrochloride

Cat. No.: B13746886
M. Wt: 271.78 g/mol
InChI Key: WQULMGIEUOKISC-UHFFFAOYSA-N
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Description

4-(2-Piperidinylethoxy)benzyl alcohol hydrochloride is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Piperidinylethoxy)benzyl alcohol hydrochloride typically involves the reaction of 4-hydroxybenzyl alcohol with 2-(piperidin-1-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2-Piperidinylethoxy)benzyl alcohol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the specific conditions and reagents used.

    Substitution: The benzyl alcohol moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzaldehyde or benzoic acid, while reduction can produce various piperidine derivatives.

Scientific Research Applications

4-(2-Piperidinylethoxy)benzyl alcohol hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Piperidinylethoxy)benzyl alcohol hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various biological receptors, potentially modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Piperidinylethoxy)benzaldehyde
  • 4-(2-Piperidinylethoxy)benzoic acid
  • 4-(2-Piperidinylethoxy)benzyl chloride

Uniqueness

4-(2-Piperidinylethoxy)benzyl alcohol hydrochloride is unique due to its specific structure, which combines a piperidine ring with a benzyl alcohol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H22ClNO2

Molecular Weight

271.78 g/mol

IUPAC Name

[4-(2-piperidin-1-ylethoxy)phenyl]methanol;hydrochloride

InChI

InChI=1S/C14H21NO2.ClH/c16-12-13-4-6-14(7-5-13)17-11-10-15-8-2-1-3-9-15;/h4-7,16H,1-3,8-12H2;1H

InChI Key

WQULMGIEUOKISC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)CO.Cl

Origin of Product

United States

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